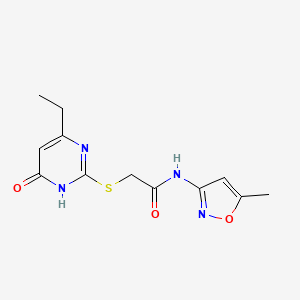

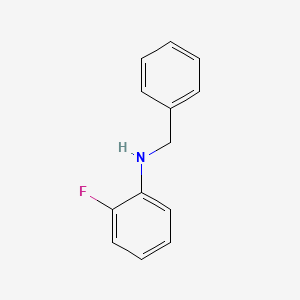

(2-Fluorophenyl)benzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Fluorophenyl)benzylamine” is a clear colorless to yellow liquid . It has been used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity . It has also been used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

Synthesis Analysis

The synthesis of “(2-Fluorophenyl)benzylamine” involves the diazotization reaction of p-fluoroaniline with 5,5-dimethylcyclohexane-1,3-dione . As a result, 2-(2-(p-fluorophenyl)hydrazone)-5,5-dimethylcyclohexane-1,3-dione (FHDCD) was synthesized and its structure was confirmed by single crystal X-ray diffraction (XRD) technique .

Molecular Structure Analysis

The molecular formula of “(2-Fluorophenyl)benzylamine” is C7H8FN . It has a molecular weight of 125.14 .

Chemical Reactions Analysis

Benzylamines, including “(2-Fluorophenyl)benzylamine”, have been involved in various chemical reactions . For instance, a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

Physical And Chemical Properties Analysis

“(2-Fluorophenyl)benzylamine” is a clear colorless to yellow liquid . Its density, boiling point, flash point, and refractive index are not specified in the available resources .

科学的研究の応用

Catalysis in Medicinal Chemistry

- Ortho-Fluorination using Pd(OTf)2 x 2 H2O : A study by Wang, Mei, and Yu (2009) highlighted the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination in the synthesis of triflamide-protected benzylamines. This method, crucial for medicinal chemistry, employs N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source, enhancing the synthesis of various functional groups (Wang, Mei, & Yu, 2009).

Synthesis of Complex Compounds

- Anionic Cyclization for Functionalized Derivatives : Sanz et al. (2006) described the treatment of 2-fluorophenyl 2-iodophenylamines leading to functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This process is significant in the synthesis of complex compounds (Sanz et al., 2006).

Fluorophore Development

- Development of Selective Cu2+ Sensor : Sirilaksanapong, Sukwattanasinitt, and Rashatasakhon (2012) synthesized water-soluble fluorophores from 1,3,5-tris-(4'-iodophenyl)benzene. These compounds, especially the one with salicylate groups, showed selective fluorescent quenching by Cu2+, indicating potential applications in sensor technology (Sirilaksanapong, Sukwattanasinitt, & Rashatasakhon, 2012).

Green Chemistry

- Biosynthetic Pathway for Benzylamine : Pandey et al. (2021) reported a novel four-step biosynthetic pathway for benzylamine production from phenylpyruvate. This research offers an eco-friendly alternative for the chemical production of benzylamine, reducing toxic waste streams (Pandey et al., 2021).

Herbicide Development

- New Selective Postemergent Herbicide : Wu, Cheng, and Lu (2006) synthesized N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide effective against grass and broadleaf weeds in oilseed rape. This compound is highlighted for its low toxicity and environmental friendliness (Wu, Cheng, & Lu, 2006).

Optical Properties in Materials Science

- Helical Columnar Organic Fluorophore : Imai et al. (2008) created a chiral 21-helical columnar organic fluorophore with circularly polarized luminescence (CPL) using achiral 2-anthracenecarboxylic acid and benzylamine. The polymorphism in this system can be controlled, which is crucial for materials science applications (Imai et al., 2008).

Photovoltaic Applications

- Perovskite Solar Cells Enhancement : Wang et al. (2016) used benzylamine as a surface passivation molecule for formamidinium lead iodide perovskite films, enhancing their moisture-resistance and electronic properties. This resulted in high-efficiency, air-stable photovoltaic cells (Wang et al., 2016).

Safety and Hazards

将来の方向性

The future directions for the research and development of “(2-Fluorophenyl)benzylamine” and similar compounds could involve larger clinical trials to assess their safety, tolerability, and resistance . The combination strategy of antiviral drugs is highly beneficial to solve problems with these drugs .

特性

IUPAC Name |

N-benzyl-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUANQPLDQJAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)benzylamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)

![3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2694839.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2694840.png)

![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2694845.png)

![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-phenylethenesulfonamide](/img/structure/B2694847.png)